![molecular formula C16H22Cl2N2 B12907015 (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-29-8](/img/structure/B12907015.png)
(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group, a dichlorobenzyl group, and a pyrrolidin-3-amine moiety.
Vorbereitungsmethoden
The synthesis of (S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached via a nucleophilic substitution reaction, typically using 3,5-dichlorobenzyl chloride as the reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine: Lacks the (S)-stereoisomerism, which may affect its biological activity and interactions.
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the dichloro substitution on the benzyl group, which may influence its reactivity and properties.
N-Cyclopentyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Has only one chlorine atom on the benzyl group, potentially altering its chemical and biological behavior.
The uniqueness of (S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine lies in its specific stereochemistry and substitution pattern, which contribute to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
820980-29-8 |
|---|---|
Molekularformel |
C16H22Cl2N2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H22Cl2N2/c17-13-7-12(8-14(18)9-13)11-20(15-3-1-2-4-15)16-5-6-19-10-16/h7-9,15-16,19H,1-6,10-11H2/t16-/m0/s1 |
InChI-Schlüssel |
BGVMWZSBQVIESR-INIZCTEOSA-N |
Isomerische SMILES |
C1CCC(C1)N(CC2=CC(=CC(=C2)Cl)Cl)[C@H]3CCNC3 |
Kanonische SMILES |
C1CCC(C1)N(CC2=CC(=CC(=C2)Cl)Cl)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


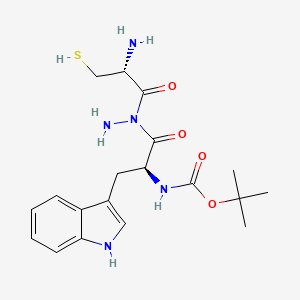
![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
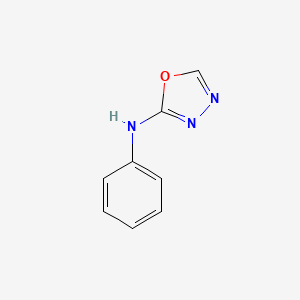
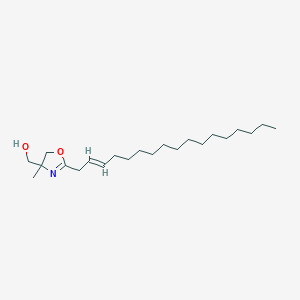
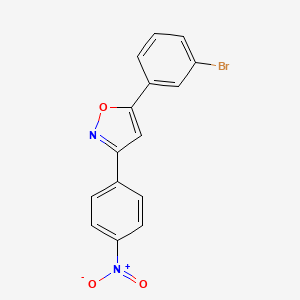
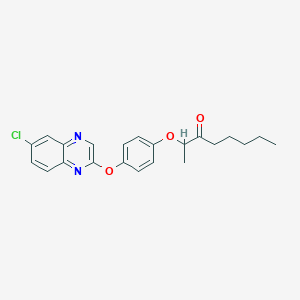
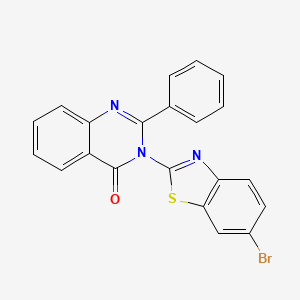

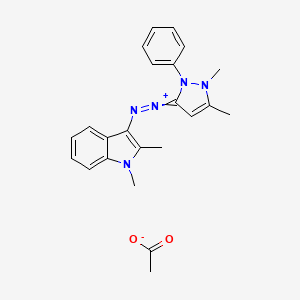
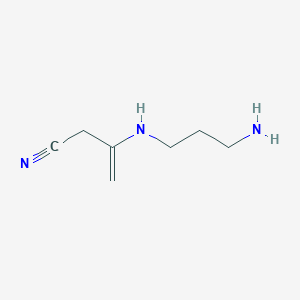
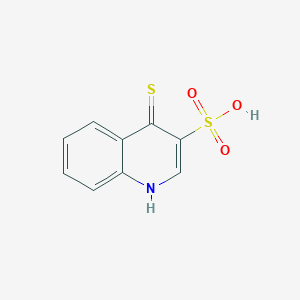


![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
